N-Phthaloyl-DL-methionine
CAS No.: 52881-96-6
Cat. No.: VC8468893
Molecular Formula: C13H13NO4S
Molecular Weight: 279.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52881-96-6 |
---|---|
Molecular Formula | C13H13NO4S |
Molecular Weight | 279.31 g/mol |
IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18) |
Standard InChI Key | VMTKJVHNTIEOCU-UHFFFAOYSA-N |
SMILES | CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES | CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
N-Phthaloyl-DL-methionine, systematically named 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid, consists of a methionine backbone modified by a phthalimide group at the nitrogen atom. The phthaloyl moiety (a bicyclic structure derived from phthalic anhydride) confers steric hindrance and stability, making the compound resistant to enzymatic degradation in biological systems . The DL designation indicates the racemic mixture of D- and L-enantiomers, though optical activity is typically suppressed in synthetic preparations .
Table 1: Key Physicochemical Properties
*Discrepancy noted between sources; verification recommended.
Spectral and Stereochemical Data
The compound’s structural identity is confirmed via spectroscopic methods. The InChI key (VMTKJVHNTIEOCU-UHFFFAOYSA-N
) and SMILES notation (CSCCC(C(=O)O)N(C1=CC=CC=C1C(=O)O)C(=O)O
) provide unambiguous descriptors for database searches. X-ray crystallography of analogous phthaloyl-amino acid derivatives reveals planar phthalimide rings and non-covalent interactions stabilizing the crystal lattice, though specific data for N-Phthaloyl-DL-methionine remain unpublished .
Synthesis and Industrial Production
Synthetic Routes
While detailed protocols for N-Phthaloyl-DL-methionine are scarce, its synthesis likely follows established methods for phthaloyl-protected amino acids. A representative approach involves:
-
Protection of Methionine: Reaction of DL-methionine with N-ethoxycarbonylphthalimide under alkaline conditions (e.g., sodium carbonate) at 0–20°C to form the phthaloyl intermediate .
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Purification: Acidification to pH 2.5 precipitates the crude product, followed by recrystallization from ethanol or ethyl acetate .
Table 2: Optimized Reaction Conditions (Inferred from Analogues)
Parameter | Optimal Range | Catalyst/Reagent |
---|---|---|
Temperature | -10°C to 40°C | Na₂CO₃, K₂CO₃ |
Reaction Time | 10 minutes – 4 hours | N-Ethoxycarbonylphthalimide |
Yield | 70–80% | HCl for acidification |
Challenges in Stereochemical Control
The patent EP0233733A2 demonstrates that maintaining optical purity during phthaloylation requires precise temperature control and inert atmospheres . For example, synthesizing N-phthaloyl-p-nitro-L-phenylalanine without racemization necessitates staged temperature protocols (initial reaction at <10°C, followed by room-temperature stirring) . Similar precautions likely apply to N-Phthaloyl-DL-methionine, though its racemic nature simplifies enantiomeric separation.
Research Applications and Biological Relevance
Biochemical Studies
As a methionine derivative, this compound serves as a stable analog in protein synthesis studies, particularly in investigating:
-
S-Adenosylmethionine (SAMe) Pathways: Methionine’s role in methylation reactions and epigenetic regulation .
-
Antioxidant Mechanisms: The methylthio group’s potential to scavenge reactive oxygen species (ROS) .
Table 3: Comparative Bioactivity of Methionine Derivatives
Compound | Target Pathway | Biological Effect |
---|---|---|
Methionine | Protein synthesis | Essential amino acid |
N-Phthaloyl-DL-methionine | Metabolic labeling | Stable isotope tracer |
Melphalan | DNA alkylation | Antineoplastic activity |
Future Directions and Research Gaps
Current literature lacks mechanistic studies on N-Phthaloyl-DL-methionine’s biological interactions. Priority areas include:
-
Enzymatic Stability Assays: Quantifying resistance to peptidases and esterases.
-
Thermodynamic Profiling: Measuring partition coefficients (logP) to predict bioavailability.
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Synthetic Methodology: Developing enantioselective routes for D- or L-enriched forms.
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